molecular formula C8H16N2 B12981853 (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole

(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12981853
M. Wt: 140.23 g/mol
InChI Key: QIRMHVCJEDMKOC-RNJXMRFFSA-N
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Description

(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic nitrogen-containing compound It is characterized by its unique structure, which includes a fused ring system with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where substituents are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole: shares structural similarities with other bicyclic nitrogen-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring system and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3aS,4S,6aR)-4,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C8H16N2/c1-6-8-4-9-3-7(8)5-10(6)2/h6-9H,3-5H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

QIRMHVCJEDMKOC-RNJXMRFFSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CNC[C@@H]2CN1C

Canonical SMILES

CC1C2CNCC2CN1C

Origin of Product

United States

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